N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3
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Overview
Description
N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 is a stable isotope-labeled compound with the molecular formula C17D3H12NO4 and a molecular weight of 300.324 . This compound is often used as a synthetic intermediate in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 involves several steps. One common method includes the reaction of phthalic anhydride with 2-(o-methoxyphenoxy)ethylamine in the presence of a deuterium source to introduce the deuterium atoms . The reaction typically occurs under reflux conditions with an appropriate solvent such as isopropanol or water . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical reactions and cellular processes . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3 can be compared with other similar compounds, such as:
N-[2-(o-Methoxyphenoxy)ethyl]phthalimide: The non-deuterated analog, which has similar chemical properties but lacks the stable isotope labeling.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and quantification of the compound .
Properties
Molecular Formula |
C17H15NO4 |
---|---|
Molecular Weight |
300.32 g/mol |
IUPAC Name |
2-[2-[2-(trideuteriomethoxy)phenoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO4/c1-21-14-8-4-5-9-15(14)22-11-10-18-16(19)12-6-2-3-7-13(12)17(18)20/h2-9H,10-11H2,1H3/i1D3 |
InChI Key |
WRBSZMMWHCAUKD-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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